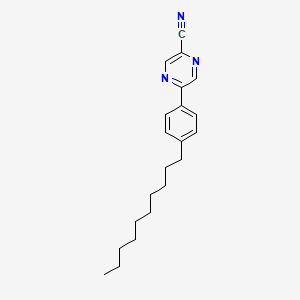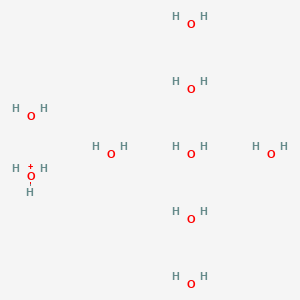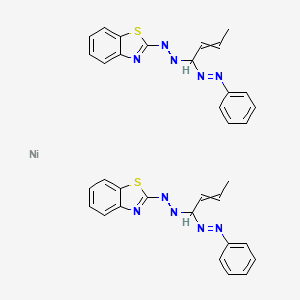
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is a complex organometallic compound that features a benzothiazole ring, a diazene group, and a nickel center
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel typically involves the reaction of 2-aminothiophenol with aryl aldehydes in the presence of an oxidant such as DMSO. The reaction proceeds without the need for catalysts and tolerates a wide range of functional groups, providing the desired products in good to excellent yields .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of nickel.
Reduction: Reduction reactions can be carried out using reducing agents to yield lower oxidation states of nickel.
Substitution: The compound can undergo substitution reactions where ligands around the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like DMSO, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes.
Wissenschaftliche Forschungsanwendungen
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to stabilize different oxidation states of nickel.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nickel complexes have shown promise.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel exerts its effects involves the interaction of the nickel center with various molecular targets. The benzothiazole ring and diazene group play crucial roles in stabilizing the nickel center and facilitating its interactions with other molecules. The pathways involved include electron transfer processes and coordination chemistry mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzothiazole: A simpler compound with a benzothiazole ring but without the diazene group or nickel center.
Nickel(II) benzothiazole complexes: Compounds that feature a benzothiazole ring coordinated to a nickel center but lack the diazene group.
Uniqueness
1,3-Benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel is unique due to the presence of both the benzothiazole ring and the diazene group, which provide additional stability and reactivity to the nickel center. This combination of structural features makes it distinct from other nickel complexes and benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
139195-85-0 |
|---|---|
Molekularformel |
C34H30N10NiS2 |
Molekulargewicht |
701.5 g/mol |
IUPAC-Name |
1,3-benzothiazol-2-yl(1-phenyldiazenylbut-2-enyl)diazene;nickel |
InChI |
InChI=1S/2C17H15N5S.Ni/c2*1-2-8-16(20-19-13-9-4-3-5-10-13)21-22-17-18-14-11-6-7-12-15(14)23-17;/h2*2-12,16H,1H3; |
InChI-Schlüssel |
UMNQACYKQSLBKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.CC=CC(N=NC1=CC=CC=C1)N=NC2=NC3=CC=CC=C3S2.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


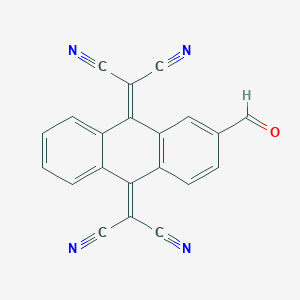
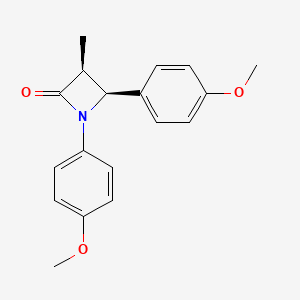
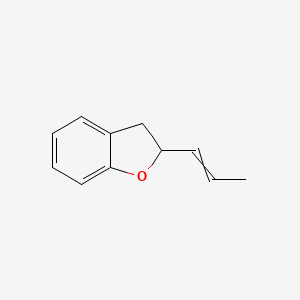
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
![N,N-Dimethyl-4-[(E)-(4-octylphenyl)diazenyl]aniline](/img/structure/B14268283.png)
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
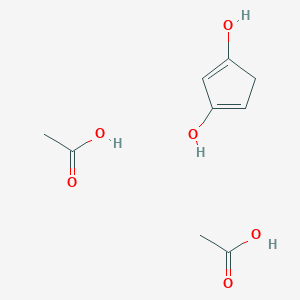


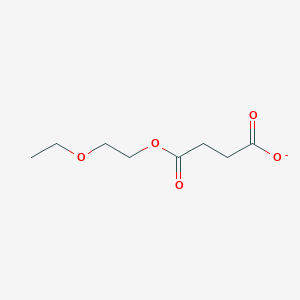
![Acetic acid;2-[2-[2-[2-(2-octadec-9-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B14268322.png)
